2-Phenoxy-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide 2-Phenoxy-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1119435-79-8
VCID: VC0364870
InChI: InChI=1S/C21H16N4O3/c26-19(14-27-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)21-24-20(25-28-21)15-7-6-12-22-13-15/h1-13H,14H2,(H,23,26)
SMILES: C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CN=CC=C4
Molecular Formula: C21H16N4O3
Molecular Weight: 372.4g/mol

2-Phenoxy-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

CAS No.: 1119435-79-8

Main Products

VCID: VC0364870

Molecular Formula: C21H16N4O3

Molecular Weight: 372.4g/mol

2-Phenoxy-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide - 1119435-79-8

CAS No. 1119435-79-8
Product Name 2-Phenoxy-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
Molecular Formula C21H16N4O3
Molecular Weight 372.4g/mol
IUPAC Name 2-phenoxy-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Standard InChI InChI=1S/C21H16N4O3/c26-19(14-27-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)21-24-20(25-28-21)15-7-6-12-22-13-15/h1-13H,14H2,(H,23,26)
Standard InChIKey DNUIRUBOKOJZNP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CN=CC=C4
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator